molecular formula C13H13BrN4O3 B7516882 8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B7516882
M. Wt: 353.17 g/mol
InChI Key: UHIRFQHJXOWPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, also known as BRD-7929, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a spirocyclic lactam derivative that has been shown to have a range of interesting properties, including its ability to modulate certain biological pathways and interact with specific proteins. In

Scientific Research Applications

8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its ability to modulate certain biological pathways. For example, 8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been shown to inhibit the activity of the histone acetyltransferase enzyme, which plays a key role in gene expression. This inhibition can lead to changes in gene expression patterns, which can have a range of downstream effects.
Another area of interest is 8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione's ability to interact with specific proteins. For example, 8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been shown to bind to the bromodomain of the protein BRD4, which is involved in regulating gene expression. This interaction can lead to changes in the activity of BRD4, which can have important implications for a range of biological processes.

Mechanism of Action

The mechanism of action of 8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is complex and not fully understood. However, it is known that the compound interacts with specific proteins and modulates certain biological pathways. For example, 8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been shown to inhibit the activity of the histone acetyltransferase enzyme by binding to its active site. This inhibition can lead to changes in gene expression patterns, which can have downstream effects on a range of biological processes.
Biochemical and Physiological Effects:
8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been shown to have a range of biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of certain cancer cells by modulating gene expression patterns. Additionally, 8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been shown to have anti-inflammatory effects, which may have important implications for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione in lab experiments is its specificity. The compound has been shown to interact with specific proteins and modulate certain biological pathways, which can make it a useful tool for studying these processes. Additionally, the compound is relatively stable and can be easily synthesized, which makes it a convenient tool for researchers.
However, there are also limitations to using 8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione in lab experiments. For example, the compound may have off-target effects that could complicate data interpretation. Additionally, the compound's mechanism of action is not fully understood, which could make it difficult to design experiments that accurately reflect its effects.

Future Directions

There are several future directions for research on 8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. One area of interest is the development of more specific compounds that can target specific proteins or biological pathways. Additionally, there is a need for more research on the compound's mechanism of action and its downstream effects on biological processes. Finally, there is a need for more research on the compound's potential applications in the treatment of diseases, particularly cancer and inflammatory diseases.
Conclusion:
8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex compound that has been extensively studied for its potential applications in scientific research. The compound has been shown to interact with specific proteins and modulate certain biological pathways, which can make it a useful tool for studying these processes. However, there are also limitations to using the compound in lab experiments, and more research is needed to fully understand its mechanism of action and potential applications in the treatment of diseases.

Synthesis Methods

The synthesis of 8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex process that involves several steps. The initial step involves the reaction of 5-bromopyridine-3-carboxylic acid with triphosgene to form an acid chloride intermediate. This intermediate is then reacted with 1,3,8-triaminospriro[4.5]decane to form the spirocyclic lactam derivative. The final product is then purified using chromatography techniques to obtain pure 8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione.

properties

IUPAC Name

8-(5-bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O3/c14-9-5-8(6-15-7-9)10(19)18-3-1-13(2-4-18)11(20)16-12(21)17-13/h5-7H,1-4H2,(H2,16,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIRFQHJXOWPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

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